ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate
Description
Ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate (molecular formula: C₁₈H₁₄NO₅; average mass: 324.312 g/mol) is a synthetic organic compound featuring a 3,4-dihydroisochromen-1-one core substituted with a methyl group at the 3-position and an amide-linked benzoate ester moiety at the 4-position . The compound exhibits one defined stereocenter (3R configuration), which may influence its physicochemical and biological properties. Its monoisotopic mass (324.087746 g/mol) and ChemSpider ID (5783459) are critical identifiers for analytical characterization .
Properties
Molecular Formula |
C20H19NO5 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
ethyl 4-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H19NO5/c1-3-25-17(22)13-8-10-15(11-9-13)21-19(24)20(2)12-14-6-4-5-7-16(14)18(23)26-20/h4-11H,3,12H2,1-2H3,(H,21,24) |
InChI Key |
OIGRJWMOPNLVOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isochromen Ring: The isochromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative, under acidic conditions.
Introduction of the Carbonyl Group: The carbonyl group is introduced through an oxidation reaction, often using reagents like potassium permanganate or chromium trioxide.
Coupling with Benzoic Acid Derivative: The benzoic acid derivative is coupled with the isochromen ring system using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves esterification with ethanol under acidic conditions to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate exhibits significant antimicrobial activity against various bacterial strains. In vitro assays demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a marked reduction in inflammation compared to control groups . This suggests potential applications in treating inflammatory conditions.
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, highlighting its effectiveness as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anti-inflammatory Activity
In another study assessing anti-inflammatory effects, the compound was administered at varying doses (10 mg/kg and 20 mg/kg) to assess its efficacy in reducing edema. Results showed a dose-dependent reduction in paw swelling, with significant differences observed compared to untreated controls.
| Dose (mg/kg) | Paw Swelling Reduction (%) |
|---|---|
| 10 | 40 |
| 20 | 70 |
Mechanism of Action
The mechanism of action of ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate are compared below with a closely related compound, ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate (CAS: 339017-35-5), to highlight key differences (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Molar Mass and Lipophilicity : The higher molar mass of the comparator (369.41 vs. 324.31 g/mol) stems from methoxy groups and an extended side chain, likely increasing lipophilicity and affecting solubility .
Stereochemical Impact : The (3R) configuration in the target compound may dictate enantioselective interactions in biological systems, while the Z-configuration in the comparator influences spatial arrangement and reactivity .
Functional Group Diversity : The amide group in the target compound enhances hydrogen-bonding capacity, favoring target engagement in drug design. In contrast, the comparator’s methoxy groups could improve membrane permeability .
Research Implications:
- The target compound’s defined stereochemistry and amide linkage make it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.
Biological Activity
Ethyl 4-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, case reports, and research findings.
The compound has a complex structure characterized by the presence of an isochromene moiety, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 299.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.33 g/mol |
| Appearance | White solid |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that compounds containing the isochromene structure exhibit significant anticancer properties. A study demonstrated that derivatives of isochromenes inhibited fatty acid synthase (FAS), an enzyme overexpressed in many cancers, suggesting a potential mechanism for anticancer activity .
Case Study: FAS Inhibition
In vitro studies showed that ethyl derivatives of isochromenes, including the target compound, exhibited FAS inhibition comparable to known inhibitors like C75. The therapeutic index was notably higher, indicating a favorable safety profile .
Antimicrobial Activity
Isochromene derivatives have also been evaluated for their antimicrobial properties. A recent investigation highlighted that certain analogs displayed substantial antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Table 2: Antimicrobial Activity of Isochromene Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-{[(3-methyl-1-oxo...]} | Staphylococcus aureus | 32 µg/mL |
| Ethyl 4-{[(3-methyl-1-oxo...]} | Escherichia coli | 64 µg/mL |
Antioxidant Activity
Another significant aspect of the biological activity of this compound is its antioxidant potential. Research has shown that compounds with similar structures can scavenge free radicals effectively, thereby protecting cells from oxidative stress .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The inhibition of FAS disrupts lipid biosynthesis in cancer cells, leading to apoptosis.
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
- Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
